2-Chloro-4-propylaniline
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Overview
Description
2-Chloro-4-propylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound features a chloro group at the second position and a propyl group at the fourth position on the benzene ring, with an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the amino group.
Chlorination: The chloro group can be introduced by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-propylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-propylaniline involves its interaction with various molecular targets:
DNA Binding: It can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: It can interact with receptors such as EGFR and VEGFR-2, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-4-propylaniline can be compared with other similar compounds such as:
2-Chloroaniline: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
4-Propylaniline: Lacks the chloro group, affecting its electron-withdrawing properties and reactivity.
2-Chloro-4-nitroaniline: Contains a nitro group instead of an amino group, significantly changing its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-4-propylaniline |
InChI |
InChI=1S/C9H12ClN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
CXYVYKDWUDTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
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